molecular formula C13H20N2O B2860635 2-(1-Methyl-piperidin-4-yloxy)-benzylamine CAS No. 870062-44-5

2-(1-Methyl-piperidin-4-yloxy)-benzylamine

Cat. No.: B2860635
CAS No.: 870062-44-5
M. Wt: 220.316
InChI Key: KVYUTSVSMUBLEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methyl-piperidin-4-yloxy)-benzylamine is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids

Mechanism of Action

Target of Action

The primary target of 2-(1-Methyl-piperidin-4-yloxy)-benzylamine is the IKKb catalytic pocket . IKKb, or IκB kinase β, is a protein kinase that plays a key role in the NF-κB signaling pathway, which regulates immune responses, inflammation, and other cellular processes .

Mode of Action

This compound interacts with its target by developing a stable hydrophobic interaction with the IKKb catalytic pocket . This interaction inhibits the activity of IKKb, thereby modulating the NF-κB signaling pathway .

Biochemical Pathways

The compound primarily affects the NF-κB signaling pathway . By inhibiting IKKb, it prevents the phosphorylation and degradation of IκB proteins, which normally inhibit NF-κB. As a result, NF-κB remains inactive and its downstream effects, such as the transcription of pro-inflammatory genes, are reduced .

Pharmacokinetics

The compound’sbioavailability and other pharmacokinetic parameters would be crucial in determining its efficacy as a drug .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of the NF-κB signaling pathway . By inhibiting IKKb, the compound reduces the activity of NF-κB, leading to decreased transcription of pro-inflammatory genes

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with the IKKb catalytic pocket

Chemical Reactions Analysis

2-(1-Methyl-piperidin-4-yloxy)-benzylamine can undergo various chemical reactions, including:

Scientific Research Applications

2-(1-Methyl-piperidin-4-yloxy)-benzylamine has several scientific research applications:

Comparison with Similar Compounds

2-(1-Methyl-piperidin-4-yloxy)-benzylamine can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets, making it a valuable compound for drug development and other scientific research applications.

Properties

IUPAC Name

[2-(1-methylpiperidin-4-yl)oxyphenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-15-8-6-12(7-9-15)16-13-5-3-2-4-11(13)10-14/h2-5,12H,6-10,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYUTSVSMUBLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=CC=CC=C2CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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